molecular formula C17H18O3S B1359376 5-(1,3-Dioxolan-2-YL)-2-(4-isopropylbenzoyl)thiophene CAS No. 898778-37-5

5-(1,3-Dioxolan-2-YL)-2-(4-isopropylbenzoyl)thiophene

Cat. No. B1359376
CAS RN: 898778-37-5
M. Wt: 302.4 g/mol
InChI Key: BUDNKTJZUJTFNW-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)-2-(4-isopropylbenzoyl)thiophene, also known as DIPT, is a heterocyclic aromatic compound that is used in a variety of scientific research applications. It has been studied for its unique properties, including its ability to act as an antioxidant, an enzyme inhibitor, and a modulator of gene expression. DIPT is a versatile compound that can be used in a variety of lab experiments and has a variety of potential applications in the future.

Scientific Research Applications

  • Electrochromic Devices:

    • Research Context: Asymmetric structure monomers, including those related to thiophene derivatives, have been designed and synthesized for applications in electrochromic devices. The electrochemical and electrochromic properties of polymer films derived from these monomers exhibit potential for use in electrochromic devices, displaying a range of colors and efficient switching times (Hu et al., 2019).
  • Antimicrobial Agents:

    • Research Context: Thiophene-containing compounds have demonstrated significant biological activity, including antibacterial and antifungal properties. Their versatile biological activities and utility in synthesizing a variety of heterocyclic compounds make them valuable in the development of antimicrobial agents (Mabkhot et al., 2017).
  • Aniline Sensing:

    • Research Context: Novel thiophene substituted 1,3,4-oxadiazole derivatives have been explored for their potential in aniline sensing. Studies on the fluorescence quenching of these derivatives by aniline suggest their applicability as aniline sensors, which could be important for future detection applications (Naik et al., 2018).
  • Material Science and Pharmaceuticals:

    • Research Context: Substituted thiophenes have found a wide array of applications in material science and pharmaceuticals due to their diverse biological activities. They are also utilized in various electronic applications like thin-film transistors and solar cells (Nagaraju et al., 2018).
  • Cationic Polymerization and Conjugated Polymer Formation:

    • Research Context: Highly conjugated thiophene derivatives have been studied for photoinduced electron transfer reactions, which are essential for initiating cationic polymerization and forming conjugated polymers. These processes are integral to developing materials for various electronic applications (Aydoğan et al., 2012).
  • Plastic Solar Cells:

    • Research Context: Novel monomers, including those based on thiophene, have been synthesized for the development of plastic solar cells. Oligophenylenevinylenes derived from these monomers have shown promising results in photovoltaic cells, indicating the potential of thiophene derivatives in solar energy applications (Jørgensen & Krebs, 2005).

properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-propan-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3S/c1-11(2)12-3-5-13(6-4-12)16(18)14-7-8-15(21-14)17-19-9-10-20-17/h3-8,11,17H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDNKTJZUJTFNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641946
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(propan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxolan-2-YL)-2-(4-isopropylbenzoyl)thiophene

CAS RN

898778-37-5
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(propan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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